![molecular formula C18H17N3O4S2 B8457455 ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate](/img/structure/B8457455.png)
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate
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Overview
Description
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach is the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives often employs large-scale cyclization reactions using readily available starting materials and reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .
Scientific Research Applications
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as protein kinases and other enzymes. By inhibiting these targets, the compound can disrupt various cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
- 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives
Uniqueness
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfinyl group, in particular, contributes to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H17N3O4S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H17N3O4S2/c1-4-25-18(23)11-6-5-10(2)13(7-11)21-16(22)12-8-26-15-14(12)19-9-20-17(15)27(3)24/h5-9H,4H2,1-3H3,(H,21,22) |
InChI Key |
ZRQHAMLBXWSSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3S(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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